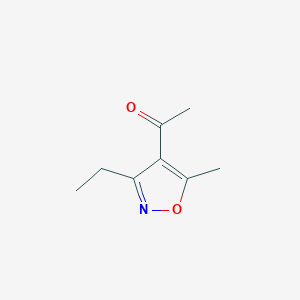

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one

描述

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one is a heterocyclic compound featuring an oxazole ring substituted with ethyl (C₃), methyl (C₅), and acetyl (C₄) groups. The oxazole core contributes to its electron-deficient aromatic character, while the substituents modulate its physicochemical and biological properties. This compound is of interest in medicinal and agrochemical research due to the versatility of oxazole derivatives in drug design and functional materials .

属性

IUPAC Name |

1-(3-ethyl-5-methyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-4-7-8(5(2)10)6(3)11-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFQPAPZRAPACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-ethyl-5-methyl-4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反应分析

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

科学研究应用

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one has several scientific research applications, including:

作用机制

The mechanism of action of 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

相似化合物的比较

Structural Analogs and Their Properties

1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one

- Structure : Bromine replaces the ethyl and methyl groups at C₃ and C₅.

- Molecular Formula: C₅H₄BrNO₂ .

- Molecular Weight : 241.09 g/mol .

- Key Differences : Bromine introduces a bulky, electron-withdrawing substituent, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The higher molecular weight compared to the target compound (184.2 g/mol) may influence solubility and crystallinity.

1-[3-(4-Chlorophenyl)-5-methylisoxazol-4-yl]ethanone

- Structure : A 4-chlorophenyl group replaces the ethyl group at C₃.

- Molecular Formula: C₁₂H₁₀ClNO₂ .

- The chlorine atom may improve metabolic stability compared to alkyl substituents .

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one

- Structure : Oxadiazole replaces oxazole, with a phenyl group at C₃.

- Molecular Formula : C₁₀H₈N₂O₂ .

- Molecular Weight : 188.18 g/mol .

- Key Differences : The oxadiazole ring offers greater metabolic stability and hydrogen-bonding capabilities. The phenyl group enhances aromatic interactions in biological targets, making this compound relevant in kinase inhibitor design .

1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

- Structure : Triazole replaces oxazole, with a phenyl group at C₁.

- Molecular Formula : C₁₀H₉N₃O .

- Molecular Weight : 187.2 g/mol .

- Key Differences : The triazole ring introduces additional nitrogen atoms, improving solubility in polar solvents. This scaffold is common in antifungal agents (e.g., fluconazole analogs) .

生物活性

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- CAS Number : 79379-86-5

- IUPAC Name : 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethanone

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

- The compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been shown to inhibit tubulin polymerization, which is crucial for cell division, thus demonstrating potential as an anticancer agent.

3. Anti-inflammatory Effects

- There is evidence that the compound can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

The biological activities of this compound are attributed to its interaction with specific molecular targets. These interactions can lead to modulation of various cellular processes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

A study highlighted the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 0.025 mg/mL, indicating strong antimicrobial activity.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.025 |

Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15.2 |

| MCF7 (breast cancer) | 12.8 |

The compound's ability to induce apoptosis was confirmed through caspase activation assays, showing a significant increase in caspase activity compared to untreated controls.

Anti-inflammatory Effects

Research has indicated that the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models exposed to inflammatory stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。